molecular formula C6H8BrN3O B11791864 2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide

2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide

Cat. No.: B11791864
M. Wt: 218.05 g/mol
InChI Key: CJUOHIOULVXNEB-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 3-bromo-1H-pyrazole with N-methylacetamide under specific conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran (THF) as a base, with the reaction carried out at room temperature for a specified duration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring.

Scientific Research Applications

2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-1H-pyrazol-1-yl)ethanol
  • 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(3-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

2-(3-bromopyrazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-2-5(7)9-10/h2-3H,4H2,1H3,(H,8,11)

InChI Key

CJUOHIOULVXNEB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=CC(=N1)Br

Origin of Product

United States

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